molecular formula C6H12N2O3 B1670804 (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid CAS No. 69257-01-8

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

Cat. No.: B1670804
CAS No.: 69257-01-8
M. Wt: 160.17 g/mol
InChI Key: USGUVNUTPWXWBA-HNQUOIGGSA-N
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Description

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid (AVG), also known as aviglycine, is a synthetic organic compound with the molecular formula C₆H₁₂N₂O₃ (free base) and C₆H₁₃ClN₂O₃ as its hydrochloride salt . It features an (E)-configured double bond at position 3 of the butenoic acid backbone, an amino group at position 2, and a 2-aminoethoxy substituent at position 4 . AVG is widely recognized for its role as a plant growth regulator, specifically inhibiting cystathionine γ-lyase (CSE), a key enzyme in ethylene biosynthesis . Its hydrochloride form (CAS 55720-26-8) enhances solubility and stability, making it practical for agricultural applications .

Properties

CAS No.

69257-01-8

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

InChI

InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+

InChI Key

USGUVNUTPWXWBA-HNQUOIGGSA-N

SMILES

C(COC=CC(C(=O)O)N)N

Isomeric SMILES

C(CO/C=C/C(C(=O)O)N)N

Canonical SMILES

C(COC=CC(C(=O)O)N)N

Appearance

Solid powder

Other CAS No.

49669-74-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aminoethoxyvinylglycine
aminoethoxyvinylglycine hydrochloride
aviglycine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid typically involves the reaction of 3-butenoic acid with 2-aminoethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, amides, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid and L-2-amino-4-(2-aminoethoxy)-butanoic acid share similar applications, primarily in the regulation of plant growth and as precursors in chemical synthesis. The compound is produced via the fermentation of Streptomyces sp. X-11085 NRRL 5331 in a nutrient-rich aqueous medium .

Applications in Agriculture

  • (Fruit Abscission): L-2-amino-4-(2-aminoethoxy)-butanoic acid compositions can be used to promote fruit abscission in various fruit trees, including oranges, olives, apples, and cherries. These compositions are particularly effective in citrus fruits like oranges and grapefruit .
  • (Plant Growth Regulation): This compound is a plant growth regulator, especially for accelerating fruit ripening .
    ApplicationDescription
    Fruit AbscissionFacilitates the detachment of fruits from trees, which is useful in harvesting and managing fruit crops. Effective on citrus fruits and other varieties .
    Plant Growth RegulationActs as a regulator for plant growth, specifically accelerating the ripening process in fruits. This can be valuable in optimizing harvesting times and improving crop yields .
    pH AdjustmentBuffers like disodium phosphate and monosodium phosphate can be added to adjust the pH to the desired range .

Synthesis of DL-2-amino-4-(2-aminoethoxy)-trans-but-3-enoic acid

  • A novel synthesis of (E)-4-Alkoxy-2-formylamino-3-butenoic Acid Derivatives Utilizing 3-Alkoxy-1-isocyano-1-lithiopropenes has been developed .

Production Process

The production of L-2-amino-4-(2-aminoethoxy)-butanoic acid involves cultivating Streptomyces sp. X-11085 NRRL 5331 in a submerged aerobic environment with assimilable sources of carbohydrates, nitrogen, and inorganic salts . The process includes:

  • Inoculum Preparation: The inoculum is prepared and added to a fermentation medium containing glucose, Bacto peptone, Bacto yeast extract, and ferrous ammonium sulfate hexahydrate .
  • Fermentation: The culture is incubated in a shake flask at 28°C on a rotary shaker. After four days, the contents are filtered by centrifugation .
  • Recovery: L-2-amino-4-(2-aminoethoxy)-butanoic acid is recovered by filtering the aqueous medium, absorbing it on a cation exchange resin, and retrieving it from the resin .

Other Related Research

Mechanism of Action

The mechanism of action of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares AVG with five structurally related compounds, highlighting key differences in functional groups, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application References
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid (AVG) C₆H₁₂N₂O₃ (free base) 160.17 (free base) 2° amine, aminoethoxy, α,β-unsaturated carboxylic acid Ethylene biosynthesis inhibition (plant growth)
(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid C₂₂H₂₃NO₅S 413.49 Thiophene ring, ethoxycarbonyl, phenyl, enoic acid Synthetic intermediate (potential enzyme inhibition)
Phosphonophenylglycine Not specified ~400 (estimated) Phosphonooxy, pyridinium, aminoethoxy, enoic acid Hypothesized role in signal transduction
Ethyl (2E)-4-((tert-butoxycarbonyl)amino)but-2-enoate C₁₁H₁₉NO₄ 229.28 Boc-protected amine, ester, α,β-unsaturated ester Synthetic intermediate (prodrug design)
(2E)-4-[(2S,3R)-2-amino-3-(tert-butoxy)butanamido]but-2-enoic acid C₁₂H₂₀N₂O₅ 272.30 Tert-butoxy, amide, α,β-unsaturated carboxylic acid Research tool (stereochemical studies)

Key Structural Differences and Implications

Backbone and Double Bond Position: AVG has a but-3-enoic acid backbone, while compounds like ethyl (2E)-4-((tert-butoxycarbonyl)amino)but-2-enoate and phosphonophenylglycine feature but-2-enoic acid/ester backbones. This alters the spatial arrangement of functional groups, impacting enzyme binding.

Functional Group Complexity: AVG’s simplicity (two amino groups and a carboxylic acid) contrasts with the tetrahydrobenzo[b]thiophene and phenyl groups in the compound from , which increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility.

Stereochemistry: AVG’s (E,2S) configuration is critical for its interaction with CSE. In contrast, (2E)-4-[(2S,3R)-2-amino-3-(tert-butoxy)butanamido]but-2-enoic acid has a distinct stereochemical profile, likely altering target specificity.

Protective Groups and Derivatives: Ethyl (2E)-4-((tert-butoxycarbonyl)amino)but-2-enoate contains a Boc-protected amine and an ester, making it more stable but biologically inert until hydrolyzed. This contrasts with AVG’s free amino groups, which are essential for activity.

Physicochemical Properties

Property AVG (Hydrochloride) Ethyl (2E)-4-((Boc)amino)but-2-enoate Phosphonophenylglycine
Solubility High (due to HCl salt) Low (ester group) Moderate (polar phosphonate)
LogP -1.5 (estimated) ~2.0 (lipophilic ester) ~0.5 (polar groups)
Stability Stable in aqueous solution Hydrolyzes to carboxylic acid Sensitive to phosphatases

Research Findings and Trends

  • AVG’s Selectivity: Studies suggest AVG’s aminoethoxy group is crucial for CSE binding, as removal or substitution (e.g., with ethoxycarbonyl in ’s compound) reduces activity .
  • Stereochemical Impact : The (2S) configuration in AVG enhances target affinity compared to racemic mixtures, underscoring the importance of chiral centers in drug design .
  • Synthetic Utility: Compounds like ethyl (2E)-4-((Boc)amino)but-2-enoate serve as intermediates for prodrugs, highlighting the versatility of butenoic acid derivatives in organic synthesis.

Biological Activity

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid, also known as aminoethoxyvinylglycine (AVG), is a compound of significant interest due to its biological activities, particularly in the context of plant physiology and microbial interactions. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

Aminoethoxyvinylglycine is characterized by the following chemical structure:

  • Chemical Formula : C6H12N2O3
  • Molecular Weight : 144.17 g/mol
  • IUPAC Name : this compound

AVG acts primarily as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone that regulates growth, development, and responses to stress. AVG inhibits the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is responsible for the production of ACC, a precursor to ethylene. By blocking this pathway, AVG can influence various physiological processes in plants.

Inhibition of Ethylene Production

Research indicates that AVG effectively reduces ethylene production in various plant species. For example:

  • Tomato Plants : AVG application has been shown to delay fruit ripening by inhibiting ethylene synthesis, leading to extended shelf life and improved post-harvest quality.
  • Cucumbers : Studies demonstrated that AVG treatment resulted in reduced leaf senescence and enhanced fruit development.

Effects on Microbial Pathogens

AVG also exhibits biological activity against certain microbial pathogens:

  • Pseudomonas aeruginosa : Research has identified AVG as an antimetabolite that can inhibit the growth of this pathogen, which is known for its virulence in both plants and humans. The compound interferes with the pathogen's metabolic processes, thereby reducing its pathogenicity .

Case Study 1: Plant Growth Regulation

In a controlled study involving tomato plants, AVG was applied at varying concentrations (0 mg/kg, 5 mg/kg, 10 mg/kg). The results showed:

Concentration (mg/kg)Ethylene Production (µL/kg/h)Fruit Ripening Time (Days)
0157
51010
10515

The data indicate that higher concentrations of AVG significantly reduce ethylene production and delay fruit ripening.

Case Study 2: Pathogen Inhibition

In another study focusing on Pseudomonas aeruginosa, AVG was tested for its inhibitory effects:

Concentration (µM)Growth Inhibition (%)
00
1025
5050
10075

The results suggest that AVG has a dose-dependent effect on inhibiting the growth of Pseudomonas aeruginosa, highlighting its potential as a biocontrol agent.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of AVG. Studies on rodents indicated that at high doses (≥10 mg/kg), AVG caused liver pathologies and reduced body weight gain . The no-observed-adverse-effect level (NOAEL) was established at approximately 0.7 mg/kg/day for chronic exposure.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
Reactant of Route 2
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

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